

Spectroscopic data for 2-Methoxynaphthalene (¹H NMR, ¹³C NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methoxynaphthalene

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An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxynaphthalene

This guide provides a comprehensive overview of the spectroscopic data for **2-Methoxynaphthalene** (also known as β -Naphthyl methyl ether or Nerolin), a key intermediate in the synthesis of various chemical compounds, including non-steroidal anti-inflammatory drugs. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data for 2-Methoxynaphthalene

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **2-Methoxynaphthalene** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Assignment
7.76 - 7.74	Multiplet	Aromatic Protons (H-4, H-5, H-8)
7.44 - 7.33	Multiplet	Aromatic Protons (H-6, H-7)
7.14 - 7.13	Multiplet	Aromatic Protons (H-1, H-3)
3.91	Singlet	Methoxy Protons (-OCH ₃)

Data sourced from

ChemicalBook using a 399.65

MHz spectrometer.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum was recorded in CDCl₃.[\[2\]](#)[\[3\]](#)

Chemical Shift (ppm)	Assignment
157.72	C-2
135.77	C-9 (quaternary)
130.12	C-10 (quaternary)
127.55	C-4
127.01	C-7
125.68	C-5
124.75	C-8
123.72	C-6
119.15	C-3
106.69	C-1
55.50	-OCH ₃
Data sourced from ChemicalBook.[4]	

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in **2-Methoxynaphthalene**. Key absorption bands are listed below.

Wavenumber (cm ⁻¹)	Bond	Functional Group
3100 - 3050	C-H stretch	Aromatic
2962 - 2837	C-H stretch	Aliphatic (-OCH ₃)
1657 - 1600	C=C stretch	Aromatic
1300 - 1250	C-O stretch	Aryl ether
1033	C-O stretch	Aryl ether

Data sourced from a study on the purification of 2-Methoxynaphthalene.[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below was obtained via electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
158	100	[M] ⁺ (Molecular Ion)
115	85.8	[M - CH ₃ - CO] ⁺
128	12.4	[M - CH ₂ O] ⁺
159	12.1	[M+1] ⁺ (Isotopic Peak)
143	7.8	[M - CH ₃] ⁺

Data sourced from ChemicalBook and PubChem.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 15-20 mg of **2-Methoxynaphthalene** is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), inside a small vial. The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is homogenized through an automated or manual shimming process to ensure high resolution.
- **Data Acquisition (^1H NMR):** A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
- **Data Acquisition (^{13}C NMR):** A proton-decoupled single-pulse experiment is employed. Typical parameters include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (e.g., 77.0 ppm for CDCl_3 in ^{13}C NMR) or an internal standard like TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation (Mull Technique):** Approximately 15-20 mg of the solid **2-Methoxynaphthalene** sample is placed in an agate mortar and finely ground. A few drops of a mulling agent (like Nujol) are added, and the mixture is triturated until a smooth, uniform paste is formed.
- **Data Acquisition:** The paste is applied as a thin film between two salt plates (e.g., KBr or NaCl). The plates are mounted in a sample holder and placed in the IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .

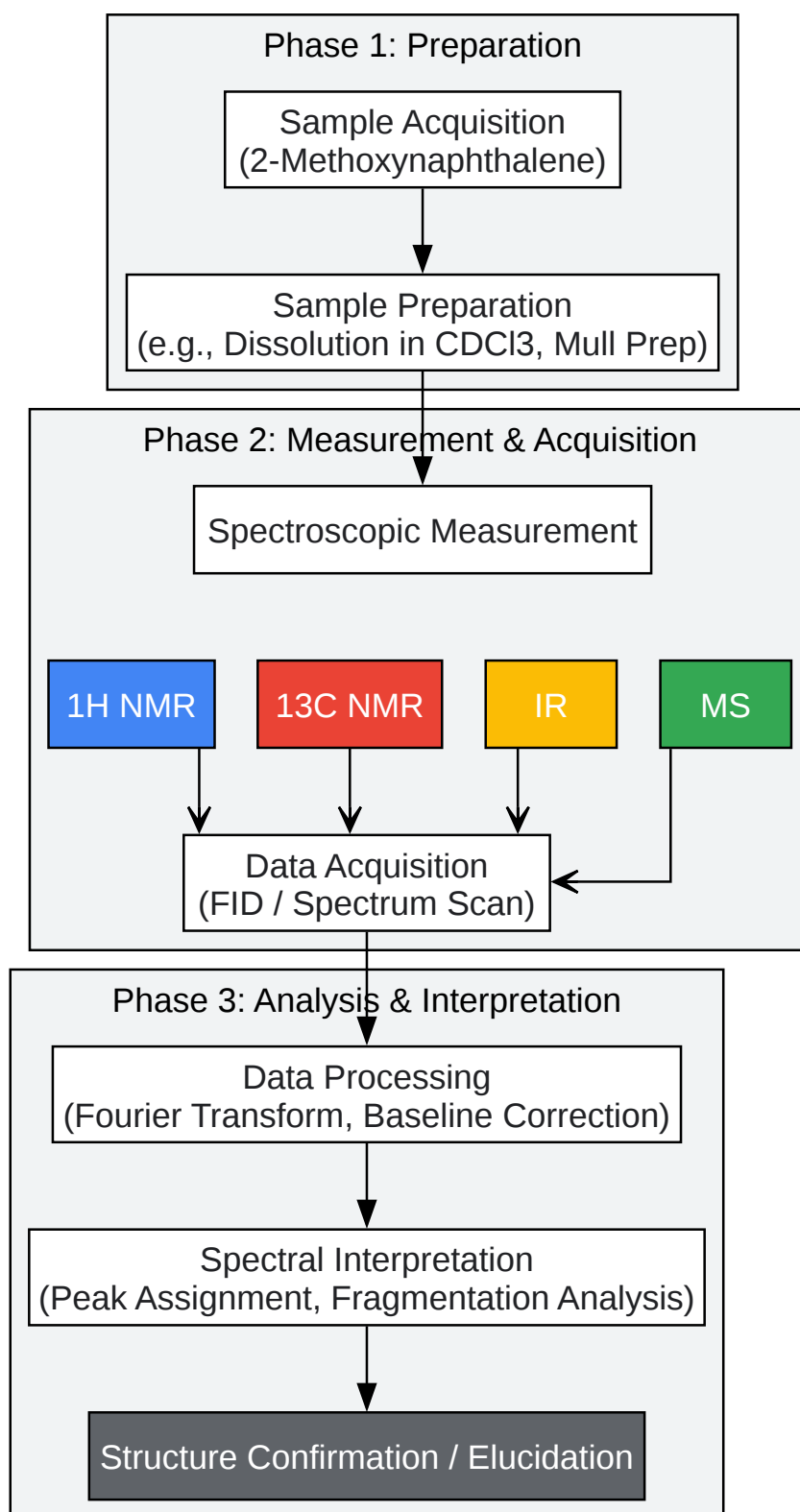
- **Alternative Method (ATR):** For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the **2-Methoxynaphthalene** sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for GC-MS analysis.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded. A mass spectrum is generated by plotting the relative intensity of the ions against their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxynaphthalene**.



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Caption: General workflow for spectroscopic analysis.

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